2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine
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Overview
Description
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine is an organic compound with a complex structure that includes a trifluoromethyl group, a methoxy-ethoxy chain, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to the phenyl ring, followed by the attachment of the methoxy-ethoxy chain through etherification reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives with altered functional groups. Substitution reactions can introduce new functional groups, leading to a variety of substituted phenylamine derivatives.
Scientific Research Applications
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy-ethoxy chain may influence its solubility and bioavailability. The amine group can participate in hydrogen bonding or ionic interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic solvent with a similar methoxy-ethoxy structure but lacking the trifluoromethyl and amine groups.
2-(2-Methoxyethoxy)ethanol: Another compound with a similar backbone but different functional groups.
2-(2-Methoxyethoxy)acetic acid: A related compound with an acetic acid group instead of the amine group.
Uniqueness
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEAZFFURBQABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326644 |
Source
|
Record name | 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49750-74-5 |
Source
|
Record name | 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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